1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H11Cl2NO3 and a molecular weight of 288.13 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to a dichlorobenzoyl group and a carboxylic acid functional group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Research involving this compound includes its potential use as a pharmacophore in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyrrolidine ring provides structural rigidity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid: This compound has a similar structure but with chlorine atoms at different positions on the benzoyl ring, which can affect its reactivity and biological activity.
1-(3,5-Difluorobenzoyl)pyrrolidine-2-carboxylic acid: The substitution of chlorine atoms with fluorine atoms can lead to differences in chemical properties and interactions with biological targets.
1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c13-8-4-7(5-9(14)6-8)11(16)15-3-1-2-10(15)12(17)18/h4-6,10H,1-3H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANFRUCLCQSCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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